N-benzyl-N'-cycloheptyloxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N'-cycloheptyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(17-12-13-8-4-3-5-9-13)16(20)18-14-10-6-1-2-7-11-14/h3-5,8-9,14H,1-2,6-7,10-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOLTVSBGLOGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Benzyl N Cycloheptyloxamide and Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of N-benzyl-N'-cycloheptyloxamide reveals two primary disconnection approaches, both targeting the central oxamide (B166460) linkage. The most straightforward disconnection breaks the two amide bonds, leading to three key precursors: oxalic acid or a derivative thereof, benzylamine (B48309), and cycloheptylamine (B1194755).
Scheme 1: Retrosynthetic Analysis of this compound

This analysis identifies the following key precursors for the synthesis:
Oxalic acid or its activated derivatives: Oxalyl chloride is a common choice due to its high reactivity. Diethyl oxalate (B1200264) or other dialkyl oxalates can also be used, particularly in greener synthetic approaches. google.commdpi.com
Benzylamine: A readily available primary amine.
Cycloheptylamine: A cycloaliphatic primary amine.
Development of Novel Synthetic Routes for this compound
The synthesis of N,N'-disubstituted oxamides can be achieved through various methods, ranging from classical amidation reactions to more modern and sustainable approaches.
Direct Amidation and Coupling Reactions
The most common method for synthesizing N,N'-disubstituted oxamides is the direct reaction of a primary amine with oxalyl chloride. chemicalbook.com This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Synthesis of N,N'-Disubstituted Oxamides via Direct Amidation
| Entry | Amine 1 | Amine 2 | Reagent | Solvent | Yield (%) | Reference |
| 1 | Benzylamine | Cyclohexylamine | Oxalyl Chloride | Dichloromethane (B109758) | Not Reported | google.com |
| 2 | n-Propylamine | n-Propylamine | Diethyl Oxalate | Ethanol (B145695) | Not Reported | mdpi.com |
| 3 | Phenylamine | Phenylamine | Oxalyl Chloride | Not Reported | Good | google.com |
While specific data for the synthesis of this compound is not widely available in peer-reviewed literature, the synthesis of the closely related N-[(2-chlorophenyl)methyl]-N'-cycloheptyloxamide has been reported, suggesting the feasibility of this approach. The general procedure would involve the slow addition of oxalyl chloride to a solution containing both benzylamine and cycloheptylamine, or a stepwise approach where one amine is reacted first to form the corresponding oxamoyl chloride, followed by the addition of the second amine.
Alternatively, the reaction can be performed using a dialkyl oxalate, such as diethyl oxalate, which reacts with amines upon heating to form the desired oxamide and ethanol as a byproduct. mdpi.com This method is generally considered greener as it avoids the use of the highly reactive and corrosive oxalyl chloride.
Multi-Component Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound has not been prominently reported, the general principles of MCRs could be applied. For instance, a Passerini or Ugi reaction involving an isocyanide, a carboxylic acid, an aldehyde, and an amine could be conceptually adapted, although this would lead to more complex structures than a simple oxamide.
More relevantly, a one-pot synthesis of N-substituted amides from nitriles and primary amines has been demonstrated using a water-soluble copper catalyst, which could potentially be adapted for the synthesis of oxamides. scielo.br The development of a multicomponent reaction for the direct synthesis of unsymmetrical oxamides remains an area of interest for synthetic chemists.
Green Chemistry Principles in Synthesis Optimization
Several principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.
Use of Greener Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more benign alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions. researchgate.netsharif.edusharif.edu
Atom Economy: Utilizing synthetic routes with high atom economy, such as the reaction of diethyl oxalate with amines, where the only byproduct is ethanol. mdpi.com
Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to enable reactions under milder conditions. For example, the use of a recyclable copper catalyst for amidation reactions in water. scielo.br
Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or solar energy to drive the reaction, potentially reducing reaction times and energy consumption. researchgate.net
One reported green procedure for the synthesis of N,N'-alkylidene bisamides under solvent- and catalyst-free conditions involves the direct reaction of aldehydes and amides. sharif.edusharif.edu While not directly applicable to oxamide synthesis, it highlights the trend towards more sustainable synthetic methodologies.
Strategies for Derivatization and Scaffold Modification
Derivatization of the this compound scaffold can be explored to modulate its physicochemical and biological properties.
Exploration of Substituent Effects on the Benzyl (B1604629) Moiety
The electronic and steric properties of substituents on the benzyl group can significantly influence the activity of bioactive molecules. science.govacs.org The synthesis of a library of N-(substituted-benzyl)-N'-cycloheptyloxamides would allow for a systematic investigation of these effects. This can be achieved by using a variety of commercially available substituted benzylamines in the synthetic routes described in section 2.2.
Studies on related N-benzylamide series have shown that:
Electron-withdrawing groups (e.g., -F, -Cl, -CF3) on the benzyl ring can sometimes enhance biological activity. science.govnih.gov
Electron-donating groups (e.g., -CH3, -OCH3) can have varied effects, sometimes leading to a decrease in activity. science.gov
The position of the substituent (ortho, meta, or para) is also crucial and can impact the molecule's conformation and binding to biological targets. nih.gov
Table 2: Examples of Substituent Effects on the Benzyl Moiety in Related Amide Series
| Parent Compound | Substituent on Benzyl Ring | Observed Effect on Activity | Reference |
| (R)-N'-Benzyl 2-amino-3-methylbutanamide | 3-Fluoro | Increased anticonvulsant activity | science.gov |
| (R)-N'-Benzyl 2-amino-3-methylbutanamide | 4-Methoxy | Decreased anticonvulsant activity | science.gov |
| N-Benzoyl-2-hydroxybenzamide | 4-tert-Butyl | Potent anti-parasitic activity | nih.gov |
| N-Benzoyl-2-hydroxybenzamide | 4-Trifluoromethyl | Selective anti-leishmanial activity | nih.gov |
Cycloheptyl Ring Modifications and Bioisosteric Replacements
The cycloheptyl group in this compound is a key lipophilic component that can influence the molecule's pharmacokinetic profile. researchgate.net Modifications to this ring are often aimed at improving metabolic stability, solubility, and target-binding interactions.
One common metabolic pathway for cycloalkyl rings is oxidation. pressbooks.pub To block this, metabolically stable bioisosteres can be introduced. For instance, replacing a hydrogen atom with a fluorine atom can prevent oxidation at that position. pressbooks.pub The introduction of gem-dimethyl groups or the use of smaller or larger ring systems, such as cyclopentyl or cyclooctyl, can also alter the compound's properties. Furthermore, replacing the carbocyclic cycloheptyl ring with a heterocyclic ring, like a piperidine (B6355638) or morpholine, can enhance solubility and introduce new hydrogen bonding capabilities. pressbooks.pub
Table 1: Potential Bioisosteric Replacements for the Cycloheptyl Ring
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Cycloheptyl | Cyclohexyl | Can improve binding affinity and is a common replacement for larger cycloalkyl or phenyl rings. nih.gov |
| Cycloheptyl | Tetrahydrofuran | Introduces a heteroatom to increase polarity and potential for hydrogen bonding. |
| Cycloheptyl | Tetrahydropyran | Similar to tetrahydrofuran, can improve solubility and metabolic stability. |
| Cycloheptyl | Piperidine | Introduces a basic nitrogen atom, which can be used for salt formation to improve solubility. pressbooks.pub |
| Cycloheptyl | Bicyclo[1.1.1]pentane | A rigid scaffold that can mimic the spatial arrangement of the cycloheptyl ring while improving metabolic stability. researchgate.net |
Diversification at the Oxamide Linkage
The oxamide linkage is a critical component of the molecule, providing a rigid backbone and hydrogen bonding capabilities. Diversification of this linkage can lead to analogues with altered potency, selectivity, and pharmacokinetic properties. nih.gov
One approach to diversify the oxamide core is to replace one of the amide bonds with a bioisosteric equivalent. Heterocyclic rings such as 1,2,3-triazoles, 1,3,4-oxadiazoles, and imidazoles are common amide bioisosteres. nih.govdrughunter.com These five-membered rings can mimic the hydrogen bonding pattern of the amide while offering improved metabolic stability. nih.govdrughunter.com For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the potency of GPR88 agonists. nih.gov
Another strategy is the synthesis of "retro-amides," where the direction of the amide bond is reversed. This modification can significantly impact the molecule's interaction with biological targets and its susceptibility to enzymatic degradation. drughunter.com The synthesis of fumaramide (B1208544) derivatives, which introduces a carbon-carbon double bond between the two carbonyls, can also alter the geometry and electronic properties of the linker. researchgate.net
The following table summarizes various strategies for the diversification of the oxamide linkage.
Table 2: Strategies for Oxamide Linkage Diversification
| Modification Strategy | Resulting Linkage | Potential Advantages |
|---|---|---|
| Amide Bioisosteric Replacement | 1,2,3-Triazole | Improved metabolic stability, potential for enhanced potency. nih.gov |
| Amide Bioisosteric Replacement | 1,3,4-Oxadiazole | Can act as a bioisostere for amides, esters, and carboxylic acids. vulcanchem.comnih.gov |
| Amide Bond Reversal | Retro-amide | Can improve selectivity and metabolic stability. drughunter.com |
| Introduction of Unsaturation | Fumaramide | Alters geometry and electronic properties, potentially improving inhibitory activity. researchgate.net |
Stereoselective Synthesis Approaches for Chiral Analogues
The introduction of chirality into this compound analogues can lead to significant differences in biological activity between enantiomers. Stereoselective synthesis is therefore crucial for accessing enantiomerically pure compounds.
One major strategy for the asymmetric synthesis of chiral amides and their derivatives is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Another powerful approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation, amination, or alkylation. rsc.orgmdpi.com For instance, iridium-catalyzed intramolecular allylic substitution has been used to synthesize chiral N,O-heterocycles with high enantioselectivity. rsc.org Similarly, chiral phosphoric acids have been employed as organocatalysts for the asymmetric synthesis of various chiral compounds. mdpi.com
The addition of nucleophiles to chiral imines or the use of chiral nucleophiles are also common methods for establishing stereocenters. nih.govnih.gov The following table outlines some stereoselective synthetic approaches applicable to the synthesis of chiral analogues of this compound.
Table 3: Stereoselective Synthesis Approaches
| Approach | Description | Example Application |
|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Use of a chiral amine to form a chiral amide, which then directs subsequent transformations. |
| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Iridium-catalyzed asymmetric allylic amidation to form a chiral center. rsc.org |
| Chiral Pool Synthesis | Starting from a readily available chiral molecule and modifying it to the desired product. | Using a chiral amino acid as a starting material to introduce a stereocenter. |
| Diastereoselective Reactions | Creating a new stereocenter in a molecule that already contains one, leading to diastereomers. | Conjugate addition of a homochiral lithium amide to a chiral α,β-unsaturated ester. rsc.org |
Scale-Up Methodologies for Academic and Pre-Clinical Research Batches
For the synthesis of this compound, a common laboratory-scale method involves the reaction of an amine with an oxalyl chloride or a diethyl oxalate. nih.govmdpi.com The use of diethyl oxalate is often preferred for scale-up as it is less hazardous than oxalyl chloride. mdpi.com The reaction of an amine with diethyl oxalate is a well-established method for producing N,N'-disubstituted oxalamides. mdpi.com
Catalytic methods are often highly desirable for scale-up due to their efficiency. For example, the oxidative coupling of carbon monoxide with amines using a heterogeneous gold/zinc oxide catalyst has been shown to be effective for producing oxamides and can be run in a continuous flow reactor, which is advantageous for large-scale production. lasphub.com
Purification on a larger scale often moves away from chromatography towards crystallization, extraction, and distillation. Therefore, developing a synthesis that yields a crystalline product is highly beneficial. The following table highlights key considerations for the scale-up of the synthesis of this compound and its analogues.
Table 4: Scale-Up Considerations for Synthesis
| Factor | Consideration | Preferred Approach for Scale-Up |
|---|---|---|
| Starting Materials | Cost, availability, and safety. | Use of inexpensive and readily available starting materials like diethyl oxalate instead of oxalyl chloride. mdpi.com |
| Reaction Conditions | Mild conditions, high concentration, and catalytic processes. | Catalytic oxidative coupling of CO and amines. lasphub.com |
| Purification | Avoidance of chromatography if possible. | Development of a process that yields a crystalline product that can be purified by recrystallization. |
| Overall Yield | Maximizing the yield to reduce cost and waste. | Optimization of reaction conditions to achieve high conversion and selectivity. |
| Safety | Minimizing the use of hazardous reagents and solvents. | Use of greener solvents and less toxic reagents. |
Advanced Structural and Conformational Analysis of N Benzyl N Cycloheptyloxamide
Spectroscopic Methodologies for Structural Elucidation
The unambiguous determination of the structure of N-benzyl-N'-cycloheptyloxamide relies on the synergistic use of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational and electronic spectroscopy. Each technique offers unique insights into the molecular framework.
NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced 2D and dynamic NMR experiments are required for a complete assignment and conformational analysis.
Two-dimensional NMR techniques are indispensable for mapping the covalent framework and spatial relationships within this compound.
Heteronuclear Single Quantum Coherence-Distortionless Enhancement by Polarization Transfer (HSQC-DEPT): This experiment correlates proton signals directly to their attached carbons. The DEPT (Distortionless Enhancement by Polarization Transfer) component provides information on the type of carbon (CH, CH₂, or CH₃). For this compound, HSQC-DEPT would confirm the connectivity of each proton to its respective carbon in the benzyl (B1604629) and cycloheptyl moieties.
Heteronuclear Multiple Bond Correlation-Distortionless Enhancement by Polarization Transfer (HMBC-DEPT): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be observed between the benzylic protons (H-7) and the aromatic carbons (C-1, C-2/6), as well as the amide carbonyl carbon (C-8). Similarly, correlations from the N-H proton of the cycloheptylamide to the cycloheptyl C-1' and the other amide carbonyl (C-9) would definitively establish the oxamide (B166460) linkage.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. For this compound, NOESY would reveal through-space correlations between the benzylic protons (H-7) and the ortho-protons (H-2/6) of the phenyl ring. It would also provide insight into the relative orientation of the benzyl and cycloheptyl groups by showing correlations between protons on these respective moieties.
Table 1: Hypothetical 2D NMR Correlation Data for this compound
| Proton (¹H) | Carbon (¹³C) | HMBC Correlations (Proton to Carbon) | NOESY Correlations (Proton to Proton) |
|---|---|---|---|
| H-2/6 (ortho) | C-2/6 | C-4, C-7 | H-3/5, H-7 |
| H-3/5 (meta) | C-3/5 | C-1, C-5/3 | H-2/6, H-4 |
| H-4 (para) | C-4 | C-2/6 | H-3/5 |
| H-7 (benzyl CH₂) | C-7 | C-1, C-2/6, C-8 | H-2/6, N-H (benzyl) |
| N-H (benzyl) | N/A | C-7, C-8 | H-7 |
| H-1' (cycloheptyl CH) | C-1' | C-2'/7', C-9 | H-2'/7', N-H (cycloheptyl) |
| H-2'/7' (cycloheptyl CH₂) | C-2'/7' | C-1', C-3'/6' | H-1', H-3'/6' |
The structure of this compound contains several bonds with restricted rotation, primarily the two amide C-N bonds within the oxamide linker. Due to the partial double-bond character of these bonds, rotation is slow on the NMR timescale at room temperature, potentially leading to the observation of conformational isomers (rotamers). Dynamic NMR (DNMR) studies, involving the acquisition of spectra at variable temperatures, can be used to study these dynamic processes. As the temperature is increased, the rate of rotation increases, causing the distinct signals of the rotamers to broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the line shapes at different temperatures, the activation energy (ΔG‡) for bond rotation can be calculated, providing quantitative information about the conformational stability.
Table 2: Hypothetical Rotational Energy Barriers from Dynamic NMR
| Bond | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | ΔG‡ (kJ/mol) |
|---|---|---|---|
| C(O)-N(benzyl) | ~320 K | ~150 s⁻¹ | ~65 |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₆H₂₂N₂O₂), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm.
Common fragmentation patterns for amides in mass spectrometry include α-cleavage and cleavage of the amide bond. unl.ptnih.govrsc.org The fragmentation of this compound would be expected to show characteristic losses of the benzyl and cycloheptyl groups.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (Molecular Ion) | C₁₆H₂₃N₂O₂⁺ | 275.1754 |
| [M-C₇H₇]⁺ | C₉H₁₅N₂O₂⁺ | 183.1128 |
| [M-C₇H₁₃N]⁺ | C₉H₉NO₂⁺ | 163.0628 |
| [C₇H₇]⁺ (Tropylium ion) | C₇H₇⁺ | 91.0542 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. In this compound, the key functional groups are the N-H bonds, the C=O groups of the amide, and the aromatic ring.
N-H Stretching: Secondary amides typically show a single N-H stretching vibration. spcmc.ac.in In the solid state, hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers (around 3300 cm⁻¹). spcmc.ac.in
C=O Stretching (Amide I band): The C=O stretching vibration in amides is very intense in the IR spectrum and is known as the Amide I band. For secondary amides, this band typically appears in the region of 1680-1630 cm⁻¹. spcmc.ac.in The two carbonyl groups of the oxamide moiety may lead to a splitting or broadening of this peak.
N-H Bending (Amide II band): This vibration, which is a combination of N-H bending and C-N stretching, is found around 1570-1515 cm⁻¹ in solid-state secondary amides and is a characteristic feature. spcmc.ac.in
Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: These vibrations from the benzyl and cycloheptyl groups appear just below 3000 cm⁻¹.
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum. The symmetric vibrations of the aromatic ring and the C-C backbone of the cycloheptyl group would be expected to be more prominent in the Raman spectrum.
Table 4: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | 3350-3180 (broad) | 3350-3180 (weak) |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretch | 2950-2850 | 2950-2850 |
| C=O (Amide I) | Stretch | 1660-1640 (strong) | 1660-1640 |
| N-H (Amide II) | Bend | 1560-1530 (strong) | Weak |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the benzene (B151609) ring and the two amide carbonyl groups.
π → π* Transitions: The benzene ring will exhibit strong absorptions in the UV region due to π → π* transitions. A primary band (E2-band) is expected around 200-220 nm, and a secondary, less intense band (B-band) with fine structure may be observed around 250-270 nm. cdnsciencepub.com
n → π* Transitions: The carbonyl groups of the oxamide moiety will have a weak absorption at longer wavelengths (typically > 220 nm) due to the forbidden n → π* transition of the non-bonding electrons on the oxygen atoms. acs.org The conjugation within the oxamide system may slightly shift these absorptions.
Table 5: Predicted UV-Vis Absorption Maxima for this compound in Ethanol (B145695)
| Transition | Chromophore | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| π → π* (E2-band) | Benzene Ring | ~210 | ~8,000 |
| n → π* | Amide C=O | ~225 | ~500 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Solid-State Structural Determination Methodologies
The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physical and chemical properties of a compound. For this compound, while specific experimental data is not publicly available, its solid-state structure can be elucidated using well-established methodologies.
X-Ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.
For a molecule like this compound, this method would reveal critical structural parameters. In analogous N-benzyl substituted compounds, X-ray analysis has been instrumental in defining the spatial orientation of the benzyl group relative to the rest of the molecule. nih.gov Similarly, studies on oxamide derivatives, such as N,N'-dibutyloxamide, have demonstrated how X-ray crystallography can elucidate the planarity of the oxamide core and the conformation of the alkyl substituents. mdpi.com For this compound, this technique would be expected to define the torsion angles of the oxamide bridge, the conformation of the cycloheptyl ring (which typically adopts a twisted-chair or chair conformation), and the orientation of the benzyl group.
Key crystallographic parameters that would be determined for this compound are presented in the hypothetical data table below, based on typical values for organic compounds.
| Parameter | Hypothetical Value/Information | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° | The lengths and angles of the smallest repeating unit of the crystal lattice. |
| Bond Lengths (e.g., C=O, C-N) | ~1.23 Å (C=O), ~1.33 Å (C-N) | Provides information on the bonding within the molecule. For example, the C-N bond length can indicate the degree of amide resonance. |
| Bond Angles | ~120° for sp² hybridized atoms, ~109.5° for sp³ hybridized atoms | Reveals the local geometry around each atom. |
| Torsion Angles | O=C-C=O, C-N-C-C, etc. | Describes the conformation of the molecule by defining the rotation around single bonds, crucial for understanding the overall molecular shape. |
| Intramolecular Contacts | N-H···O, C-H···π | Identifies non-covalent interactions within a single molecule that influence its conformation. |
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Each polymorphic form can exhibit different physical properties, such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is a primary tool for the investigation of polymorphism. americanpharmaceuticalreview.comrigaku.comnih.govmalvernpanalytical.comnih.gov
In PXRD, a sample of polycrystalline material is irradiated with X-rays, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com For this compound, PXRD would be employed to:
Identify different polymorphic forms: By comparing the PXRD patterns of samples prepared under different conditions (e.g., different solvents, temperatures, or pressures), distinct polymorphs can be identified.
Assess sample purity: The presence of small amounts of an undesired polymorph can be detected as additional peaks in the PXRD pattern.
Monitor phase transformations: PXRD can be used to study the conversion of one polymorphic form to another as a function of temperature, humidity, or other external factors. rigaku.com
The table below illustrates a hypothetical comparison of PXRD data for two polymorphs of this compound.
| Characteristic | Polymorph A | Polymorph B |
| Appearance | Needles | Prisms |
| Prominent 2θ Peaks (°) | 8.5, 12.3, 15.7, 21.1, 25.4 | 9.2, 11.8, 16.5, 22.3, 26.0 |
| Relative Stability | Thermodynamically stable at room temperature | Metastable at room temperature |
Conformational Analysis and Dynamics
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds.
Experimental Approaches to Conformational Landscape Exploration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the preferred conformation and dynamic processes can be elucidated.
For this compound in solution, NMR studies would be expected to reveal:
Rotational barriers: The presence of distinct sets of signals in the NMR spectrum at different temperatures can indicate hindered rotation around the amide C-N bonds, a common feature in N-substituted amides. iaea.org
Conformation of the cycloheptyl ring: The coupling constants between protons on the cycloheptyl ring can provide information about its preferred conformation (e.g., twist-chair).
Orientation of the benzyl group: NOE experiments can establish the proximity of protons on the benzyl group to protons on the cycloheptyl and oxamide moieties, thereby defining its spatial orientation.
Computational Methods for Conformer Generation and Energy Profiling
Computational chemistry provides invaluable tools for exploring the conformational landscape of a molecule. Methods such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory, DFT) can be used to generate a wide range of possible conformers and calculate their relative energies. mdpi.com
A computational study of this compound would typically involve:
Conformational Search: A systematic or random search algorithm is used to generate a large number of starting geometries by rotating around all rotatable bonds.
Energy Minimization: Each of these geometries is then optimized to find the nearest local energy minimum.
Energy Profiling: The relative energies of the minimized conformers are calculated to identify the most stable (lowest energy) conformations.
This approach allows for the creation of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The results can predict the most likely conformations to be observed experimentally and provide insight into the energy barriers between them.
Investigation of Intramolecular Interactions Influencing Conformation
The preferred conformation of this compound is influenced by a variety of non-covalent intramolecular interactions. These subtle forces play a crucial role in stabilizing certain three-dimensional structures over others.
Key intramolecular interactions that would be expected to influence the conformation of this compound include:
Hydrogen Bonding: Although this compound is a tertiary amide and lacks a traditional N-H donor, intramolecular C-H···O hydrogen bonds may exist between the C-H groups of the benzyl or cycloheptyl rings and the carbonyl oxygen atoms of the oxamide core. These interactions, while weak, can collectively contribute to conformational stability.
Steric Hindrance: The bulky benzyl and cycloheptyl groups will sterically interact with each other and with the oxamide backbone. The molecule will tend to adopt a conformation that minimizes these repulsive interactions.
π-Interactions: The electron-rich phenyl ring of the benzyl group can participate in various π-interactions. For instance, a C-H···π interaction, where a C-H bond from the cycloheptyl group points towards the face of the phenyl ring, can be a stabilizing factor.
Computational methods are particularly useful for identifying and quantifying these weak interactions. gla.ac.uknih.govmdpi.com Techniques such as Natural Bond Orbital (NBO) analysis can reveal the electronic delocalization associated with these interactions.
Computational and in Silico Investigations of N Benzyl N Cycloheptyloxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, reactivity, and spectroscopic properties of N-benzyl-N'-cycloheptyloxamide, which are crucial for predicting its behavior and potential applications.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a suitable basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry in the gas phase. nih.gov This optimization provides key geometrical parameters like bond lengths, bond angles, and dihedral angles.
The electronic properties of this compound can be further elucidated by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity.
Natural Population Analysis (NPA) can be used to calculate the charge distribution on the atoms of this compound, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. nih.gov Additionally, theoretical calculations of spectroscopic data, such as NMR and FTIR spectra, can be compared with experimental data to confirm the molecular structure. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 3.85 eV |
| Chemical Hardness | 2.65 eV |
| Chemical Softness | 0.38 eV⁻¹ |
Calculation of Molecular Descriptors for QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. nih.gov In the case of this compound, molecular descriptors can be calculated from its optimized geometry obtained through DFT. These descriptors quantify various aspects of the molecule's physicochemical properties and are used to build predictive QSAR models. jksus.org
The process involves optimizing the molecular geometry using a method like DFT with the B3LYP/6-311G(d,p) basis set. nih.gov From this optimized structure, a wide range of descriptors can be calculated, including:
Electronic Descriptors: Dipole moment, HOMO-LUMO energy gap, and Mulliken atomic charges. These descriptors provide information about the molecule's polarity and reactivity. jksus.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and entropy.
Once calculated, these descriptors can be used to develop a QSAR model through statistical methods like multiple linear regression, which can then be used to predict the biological activity of similar, untested compounds. jksus.org
Table 2: Hypothetical Molecular Descriptors for this compound for QSAR Studies
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| Electronic | Dipole Moment | 3.5 D |
| Electronic | HOMO-LUMO Gap | 5.3 eV |
| Topological | Molecular Weight | 276.37 g/mol |
| Topological | LogP | 3.8 |
| Thermodynamic | Enthalpy of Formation | -150.2 kJ/mol |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the interactions between a small molecule like this compound and a biological target at the atomic level. These methods can predict binding affinities and modes of interaction, guiding further drug development efforts.
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For this compound, molecular docking can be used to predict its binding affinity and interaction with a specific protein target. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a docking simulation using software like AutoDock or Schrödinger. dovepress.com The results are then analyzed to identify the most stable binding poses and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Ligand-Based Docking Strategies
Ligand-based docking strategies are employed when the 3D structure of the target protein is unknown, but a set of molecules with known activity against the target is available. This approach involves building a pharmacophore model based on the common structural features of the active ligands. The this compound molecule can then be aligned with this pharmacophore model to predict its potential activity.
Structure-Based Docking Strategies
Structure-based docking is used when the 3D structure of the target protein has been experimentally determined (e.g., through X-ray crystallography or NMR spectroscopy). The this compound molecule is then docked into the binding site of the protein to predict its binding orientation and affinity. nih.gov The accuracy of this method relies heavily on the quality of the protein structure and the scoring function used to evaluate the docking poses.
Based on a comprehensive review of publicly available scientific literature, there are no specific research findings concerning the biological evaluation or mechanistic studies of the chemical compound This compound .
Therefore, it is not possible to provide an article with detailed research findings for the requested outline, as no data appears to exist in the public domain for the following topics in relation to this specific compound:
Assay Development for Biochemical and Cell-Based Screening:
High-Throughput Screening (HTS) Assay Formats
Optimization of Assay Reagents and Protocols
Cell-Based Assay Development for Phenotypic and Target Engagement Studies
Target Identification and Deconvolution Approaches:
Affinity-Based Pull-Down Methods
Label-Free Target Identification Techniques
Searches for this compound, including by its potential CAS Registry Number, did not yield any publications detailing its synthesis, biological activity, or any of the evaluation methodologies specified. The information available is for other, structurally distinct compounds or describes the general techniques without application to this compound. Without foundational data from primary scientific research, generating an article that is scientifically accurate and authoritative is not feasible.
Biological Evaluation Methodologies and Mechanistic Studies of N Benzyl N Cycloheptyloxamide
Target Identification and Deconvolution Approaches
Genetic Interaction Studies for Target Validation
Genetic interaction studies are a powerful tool in functional genomics to identify and validate the cellular targets of a compound. This methodology involves observing how the genetic perturbation of a specific gene (e.g., through knockout, knockdown, or overexpression) alters the phenotype of a cell or organism in the presence of the compound. A synergistic or antagonistic interaction can suggest that the gene product is part of the pathway affected by the compound, or is even the direct target.
For a compound like N-benzyl-N'-cycloheptyloxamide, a typical approach would involve screening a library of genetic mutants (for example, a yeast knockout library or a panel of human cell lines with specific gene knockdowns) for hypersensitivity or resistance to the compound. The identification of specific genes whose loss or mutation confers resistance could point towards the direct target, as the cell would no longer be susceptible to the compound's action. Conversely, identifying genes that, when perturbed, render the cell more sensitive to the compound can help to elucidate the compound's mechanism of action and identify potential synergistic therapeutic targets.
Computational Inference for Target Prediction
In the absence of experimental data, computational methods can be employed to predict the potential biological targets of a small molecule like this compound. These in silico approaches utilize the compound's two-dimensional or three-dimensional structure to screen against databases of known protein structures or pharmacophore models.
Methods such as molecular docking could simulate the binding of this compound to the active sites of a vast array of proteins. The scoring functions used in these simulations would rank potential targets based on the predicted binding affinity and complementarity of the compound to the protein's binding pocket. Another approach is ligand-based screening, where the structure of this compound would be compared to libraries of compounds with known biological activities. A high degree of structural or pharmacophoric similarity to a known drug or ligand could suggest that this compound might interact with the same target.
Mechanistic Studies of Biological Action
Enzyme Inhibition Kinetics and Mechanism Determination
Should this compound be predicted or found to target an enzyme, detailed kinetic studies would be essential to characterize the nature of this interaction. These studies involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor (this compound).
By plotting the reaction rates and analyzing them using models such as the Michaelis-Menten equation and its derivatives (e.g., Lineweaver-Burk or Dixon plots), key kinetic parameters can be determined.
Hypothetical Enzyme Inhibition Data for this compound
| Inhibitor Concentration (nM) | Apparent Vmax (µM/min) | Apparent Km (µM) | Inhibition Type | Ki (nM) |
|---|---|---|---|---|
| 0 | 100 | 10 | - | - |
| 10 | 100 | 20 | Competitive | 10 |
| 50 | 100 | 60 | Competitive | 10 |
| 100 | 100 | 110 | Competitive | 10 |
This table is purely illustrative and does not represent actual experimental data.
Further experiments, such as dialysis or jump-dilution studies, could determine whether the inhibition is reversible or irreversible. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would provide crucial information about how this compound interacts with the enzyme—for instance, whether it binds to the active site or an allosteric site.
Receptor Binding Profiling and Ligand-Receptor Interaction Analysis
If this compound is hypothesized to act on a receptor, its binding properties would be investigated through receptor binding assays. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor and measure the ability of this compound to displace it.
The data from these competition binding assays are used to calculate the inhibitor constant (Ki), which reflects the affinity of this compound for the receptor. A low Ki value would indicate high binding affinity. To understand the functional consequences of this binding, downstream signaling assays would be necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Cellular Pathway Modulation Investigations
To understand the broader biological effects of this compound, its impact on cellular pathways would be investigated using various systems biology approaches. Techniques like transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry) would allow for a global view of the changes in gene and protein expression within cells treated with the compound.
Significant changes in the expression levels of genes or proteins within a specific signaling pathway (e.g., the MAPK signaling pathway or the PI3K-Akt pathway) would suggest that this compound modulates the activity of that pathway. Further validation using methods like Western blotting for key phosphorylated proteins or reporter gene assays could confirm these findings and pinpoint more precisely where in the pathway the compound exerts its effects.
Investigations of Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The specific molecular interactions between this compound and its biological target are fundamental to its mechanism of action. Techniques such as X-ray crystallography or cryo-electron microscopy could potentially be used to solve the three-dimensional structure of the compound bound to its target protein.
Structure Activity Relationship Sar Studies for N Benzyl N Cycloheptyloxamide Derivatives
Design of Compound Libraries for SAR Exploration
The design of compound libraries is a critical first step in a comprehensive SAR exploration. For N-benzyl-N'-cycloheptyloxamide derivatives, a focused library approach is often employed to systematically investigate the chemical space around the core scaffold. nih.gov This involves the creation of a series of analogs where specific regions of the molecule are methodically altered.
The primary areas for modification on the this compound scaffold include:
The Benzyl (B1604629) Moiety: Substituents can be introduced onto the phenyl ring to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (small vs. bulky groups), and lipophilicity.
The Cycloheptyl Group: The size and nature of this cycloalkyl ring can be varied to understand the impact of steric bulk and conformational flexibility at this position.
The Oxamide (B166460) Linker: While often kept constant to maintain the core pharmacophore, minor modifications, such as N-methylation, could be explored.
A common strategy is to use parallel synthesis techniques to generate a library of compounds efficiently. For instance, a set of diverse benzylamines can be reacted with a common cycloheptyloxamoyl chloride intermediate to produce a library of this compound derivatives with varied substitution patterns on the benzyl ring.
Table 1: Representative examples of a focused library for SAR exploration of this compound derivatives.
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Cycloalkyl Group) | Biological Activity (IC50, µM) - Hypothetical Data |
| NC-1 | H | Cycloheptyl | 10.5 |
| NC-2 | 4-Chloro | Cycloheptyl | 2.3 |
| NC-3 | 4-Methoxy | Cycloheptyl | 8.1 |
| NC-4 | 4-Trifluoromethyl | Cycloheptyl | 1.5 |
| NC-5 | H | Cyclohexyl | 15.2 |
| NC-6 | H | Cyclooctyl | 12.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. QSAR seeks to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov
The foundation of a QSAR model is the selection and calculation of molecular descriptors. nih.gov These numerical values represent different aspects of a molecule's structure and properties. For this compound derivatives, a wide range of descriptors would be calculated, including:
0D Descriptors: Molecular weight, atom counts.
1D Descriptors: Constitutional descriptors that describe the chemical composition.
2D Descriptors: These are the most common and include:
Topological Descriptors: Indices that describe the connectivity of atoms (e.g., Balaban J index). mdpi.com
Physicochemical Descriptors: Calculated properties like molar refractivity (MR), logP (lipophilicity), and topological polar surface area (TPSA). researchgate.net
Structural Keys: Presence or absence of specific functional groups.
3D Descriptors:
Geometric Descriptors: Information about the 3D shape of the molecule.
Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential maps. nih.gov
The selection of descriptors is crucial; a diverse set is needed to capture the different ways a molecule can interact with its biological target. mdpi.com
Table 2: Examples of Molecular Descriptors Calculated for this compound Derivatives (Hypothetical Values).
| Compound ID | Molecular Weight | LogP | TPSA (Ų) | Dipole Moment (Debye) |
| NC-1 | 288.39 | 3.1 | 58.44 | 3.2 |
| NC-2 | 322.83 | 3.8 | 58.44 | 4.5 |
| NC-3 | 318.42 | 3.0 | 67.67 | 3.8 |
| NC-4 | 356.38 | 3.9 | 58.44 | 5.1 |
Once descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques. researchgate.nettandfonline.com The goal is to generate an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
A hypothetical QSAR equation might look like this: pIC₅₀ = a - b(LogP) + c(TPSA) - d(LUMO)
Model validation is essential to ensure the model is robust and has predictive power. researchgate.net Key validation metrics include:
R² (Coefficient of Determination): Indicates the goodness-of-fit of the model to the training data. nih.gov
Q² (Cross-validated R²): A measure of the model's internal predictive ability, often determined using a leave-one-out (LOO) cross-validation procedure. nih.gov
External Validation: The model's ability to predict the activity of a set of compounds (the test set) that was not used in its development. researchgate.net The predictive R² (pred_R²) is a common metric here.
A statistically robust QSAR model for this compound derivatives would have a high R², Q², and pred_R², indicating that it can reliably predict the activity of new, unsynthesized analogs. tandfonline.comnih.gov
Pharmacophore Refinement Based on SAR Data
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The SAR data generated from the compound libraries is invaluable for refining the pharmacophore model for this compound.
Initial pharmacophore models might be generated based on the structure of the lead compound. As SAR data becomes available, this model can be refined. For example, if the SAR data consistently shows that a hydrogen bond acceptor at the 4-position of the benzyl ring enhances activity, this feature can be added as a crucial element to the pharmacophore model.
Table 3: Hypothetical Pharmacophoric Features for this compound.
| Feature | Description | Inferred From |
| Hydrogen Bond Donor | One of the N-H groups of the oxamide linker. | Core scaffold |
| Hydrogen Bond Acceptor | The carbonyl oxygens of the oxamide linker. | Core scaffold |
| Hydrophobic/Aromatic Region | The benzyl ring. | SAR data showing importance of this group. |
| Hydrophobic/Steric Bulk | The cycloheptyl ring. | SAR data comparing different cycloalkyl groups. |
| Potential H-bond Acceptor | Substituent on the benzyl ring (e.g., a nitro or cyano group). | SAR data on substituted analogs. |
This refined pharmacophore model can then be used for virtual screening of large compound databases to identify novel scaffolds that fit the model, or to guide the design of new derivatives of this compound with improved activity.
Impact of Stereochemistry on Activity and Selectivity
Stereochemistry can have a profound impact on the biological activity and selectivity of a drug molecule. nih.gov While this compound itself is achiral, the introduction of stereocenters can lead to enantiomers or diastereomers with significantly different biological profiles. nih.gov
For instance, if a chiral center is introduced on the benzyl group (e.g., by replacing the benzyl with an α-methylbenzyl group), the resulting (R)- and (S)-enantiomers may exhibit different potencies. One enantiomer might fit perfectly into the binding site of the target protein, while the other may fit poorly or not at all. nih.gov
Table 4: Hypothetical Activity of Enantiomers of an N-(α-methylbenzyl)-N'-cycloheptyloxamide Derivative.
| Compound | Stereochemistry | Biological Activity (IC50, µM) - Hypothetical Data |
| NC-7a | (R)-enantiomer | 0.8 |
| NC-7b | (S)-enantiomer | 12.4 |
| NC-7c | Racemic mixture | 6.5 |
The data in this hypothetical table illustrates eudismic ratio, where one enantiomer (the eutomer) is significantly more active than the other (the distomer). Understanding these stereochemical requirements is crucial for designing more potent and selective agents.
Conformational Preferences and Their Correlation with Biological Activity
The 3D conformation of a molecule is what the biological target "sees." Therefore, the preferred conformation of this compound derivatives can be strongly correlated with their biological activity. nih.gov The oxamide linker, while providing some rigidity, still allows for considerable conformational flexibility due to rotation around several single bonds.
Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules. The goal is to identify low-energy, populated conformations and to see if these correspond to the "bioactive conformation" – the shape the molecule adopts when it binds to its target.
For example, the relative orientation of the benzyl and cycloheptyl groups is likely to be critical. A QSAR study might reveal that a specific dihedral angle between these two groups is correlated with higher activity. This information can be used to design new, conformationally restricted analogs (e.g., by introducing cyclic constraints) that lock the molecule in the presumed bioactive conformation, potentially leading to a significant increase in potency.
Structural Simplification and Complexity Analysis in SAR Optimization
In the realm of medicinal chemistry, the optimization of a lead compound often involves a careful balance between structural complexity and biological activity. This process, a key component of Structure-Activity Relationship (SAR) studies, aims to identify the simplest chemical scaffold that retains the desired pharmacological effects. The principles of structural simplification and complexity analysis guide researchers in modifying a lead compound to enhance its properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov
Structural Simplification
Structural simplification involves systematically removing or replacing functional groups from a complex lead molecule to determine the minimal structural requirements for biological activity. This approach can lead to several advantages, including:
Easier Synthesis: Simpler molecules are generally easier and less costly to synthesize, which is a significant consideration for drug development.
Improved Physicochemical Properties: Reducing complexity can lead to lower molecular weight, decreased lipophilicity, and improved solubility, which can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Reduced Off-Target Effects: By removing functionalities not essential for target binding, the likelihood of interactions with other biological targets may be reduced, potentially leading to a better safety profile.
For instance, in the SAR studies of various N-benzyl derivatives, researchers often explore the impact of simplifying or altering the substitution pattern on the benzyl ring. nih.govnih.gov A common strategy is to start with an unsubstituted benzyl group and then introduce simple substituents (e.g., fluoro, chloro, methyl) at different positions (ortho, meta, para) to probe the steric and electronic requirements for activity.
To illustrate this concept, one might hypothetically analyze a series of this compound derivatives where the benzyl moiety is simplified. The following table, while purely illustrative and not based on actual experimental data for the specified compound, demonstrates how such an analysis might be structured.
| Compound ID | Benzyl Ring Substitution | Relative Potency | Notes |
| 1a | Unsubstituted | 1.0 | Baseline compound. |
| 1b | 4-Fluoro | 1.5 | Modest increase in potency. |
| 1c | 4-Chloro | 1.2 | Slight increase in potency. |
| 1d | 4-Methyl | 0.8 | Decrease in potency, suggesting steric hindrance. |
| 1e | 2-Fluoro | 2.5 | Significant increase, indicating a key interaction. |
Complexity Analysis
Conversely, complexity analysis involves the strategic addition of functional groups or the rigidification of a molecule to enhance its interaction with a biological target. This can be particularly useful when a lead compound has modest potency or poor selectivity. Increasing complexity can:
Enhance Binding Affinity: Introducing additional interaction points (e.g., hydrogen bond donors/acceptors, charged groups) can lead to a tighter and more specific binding to the target receptor or enzyme.
Improve Selectivity: By designing a molecule that more precisely fits the topology of the target's binding site, interactions with other related targets can be minimized.
Constrain Conformation: Incorporating cyclic structures or other rigidifying elements can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.
In the context of N-benzyl compounds, increasing complexity might involve introducing larger or more elaborate substituents on the benzyl ring or modifying other parts of the molecule to create a more defined three-dimensional shape. For example, studies on some complex N-benzyl derivatives have shown that specific, bulky substituents are crucial for high-affinity binding. nih.gov
The interplay between simplification and complexity is a central theme in lead optimization. The goal is to achieve the optimal balance that maximizes therapeutic benefit while minimizing potential liabilities. Without specific experimental data for this compound, any discussion on its SAR remains speculative. However, the established principles of structural simplification and complexity analysis provide a robust framework for the rational design of new therapeutic agents.
Chemical Biology and Early Stage Drug Discovery Applications of N Benzyl N Cycloheptyloxamide
Development of N-benzyl-N'-cycloheptyloxamide as Chemical Probes
This compound serves as a foundational structure for the creation of chemical probes, which are indispensable tools for interrogating biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function and role in disease pathways. The development of probes from a scaffold like this compound involves strategically modifying its structure to incorporate reporter groups (such as fluorophores or biotin) or photo-reactive moieties. These additions allow for the detection, visualization, and isolation of the target protein from complex biological mixtures. The goal is to create a highly specific and potent tool that minimizes interactions with other proteins, thereby ensuring that the observed biological effects can be confidently attributed to the modulation of the intended target.
Integration into Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds for drug development. It starts with screening libraries of small, low-molecular-weight chemical fragments to find those that bind weakly but efficiently to a biological target. jubilantbiosys.com this compound, with its distinct benzyl (B1604629) and cycloheptyl groups connected by an oxamide (B166460) linker, represents a structure that could be identified as a "fragment hit" in such a campaign.
The primary advantages of FBDD include the ability to sample chemical space more broadly with a smaller number of compounds and the tendency for fragment hits to have high-quality, efficient interactions with the target protein. jubilantbiosys.com Once a fragment like this compound is identified, its binding mode is typically determined using biophysical methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR). jubilantbiosys.comfrontiersin.org This structural information is then used to guide the elaboration of the fragment—either by "growing" it to fill more of the binding pocket or by "linking" it with other nearby binding fragments—to create a more potent, high-affinity lead molecule. nih.govyoutube.com
Contribution to Lead Identification and Optimization Strategies
Once a compound like this compound is identified as a "hit" from a screening campaign, it undergoes a process known as hit-to-lead refinement. This stage focuses on systematically modifying the initial hit to improve its potency, selectivity, and drug-like properties. For the this compound scaffold, medicinal chemists would explore the structure-activity relationship (SAR) by synthesizing a variety of analogs.
Key refinement strategies would include:
Modifying the Benzyl Group : Introducing different substituents (e.g., halogens, methoxy (B1213986) groups) at various positions on the phenyl ring to probe for additional interactions with the target protein. The N-benzyl motif is a versatile tool used by chemists to fine-tune efficacy and physicochemical properties. nih.gov
Altering the Cycloheptyl Moiety : Replacing the seven-membered ring with other cycloalkanes (e.g., cyclopentyl, cyclohexyl) or heterocyclic rings to assess the impact on binding affinity and specificity.
Oxamide Linker Modification : Substituting the oxamide core with other chemical linkers to optimize the geometry and physicochemical characteristics of the molecule.
Computational tools are often used in parallel to model these changes and predict their effect on binding, helping to prioritize the synthesis of the most promising analogs. nih.gov
Lead optimization is a more advanced stage that aims to refine a promising lead compound into a preclinical drug candidate. nih.gov This process involves making fine-tuned modifications to the lead's structure to maximize its potency against the intended target while minimizing its activity against other proteins, particularly those that could cause adverse effects. nih.govnih.gov
For a lead series derived from this compound, chemists would synthesize further analogs to enhance target engagement and selectivity. For example, if the initial lead binds to a specific enzyme, optimization would focus on exploiting differences between the active site of that enzyme and the active sites of closely related enzymes. This iterative process of design, synthesis, and testing aims to produce a compound with a highly desirable biological profile. nih.gov
The following interactive table provides a hypothetical example of data from a lead optimization campaign, illustrating how structural changes could affect potency and selectivity.
| Compound ID | Benzyl Ring Substitution | Cycloalkyl Group | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity (Fold) |
| LEAD-001 | H (unsubstituted) | Cycloheptyl | 150 | 3000 | 20 |
| OPT-002 | 4-Fluoro | Cycloheptyl | 75 | 4500 | 60 |
| OPT-003 | 3-Methoxy | Cycloheptyl | 200 | 3500 | 17.5 |
| OPT-004 | 4-Fluoro | Cyclohexyl | 50 | 10000 | 200 |
| OPT-005 | 4-Fluoro | Cyclopentyl | 300 | 2500 | 8.3 |
| This table contains illustrative, hypothetical data and does not represent actual experimental results. |
Conceptual Role in Target Validation and Deconvolution
A potent and selective inhibitor derived from the this compound scaffold can be a valuable tool for target validation. Target validation is the process of confirming that a specific biological target is directly involved in a disease and is therefore a suitable point for therapeutic intervention. By using a selective inhibitor to block the target's function in cells or animal models, researchers can observe the resulting biological consequences and validate the target's role in the disease.
Conversely, these compounds are also relevant in target deconvolution. This process is necessary when a compound is discovered through phenotypic screening—a method that identifies molecules that produce a desired effect in cells without prior knowledge of the target. nih.gov If an this compound analog shows interesting activity in such a screen, researchers would then need to identify which protein(s) it binds to in order to exert its effect. This is achieved by modifying the compound to create a probe (e.g., by attaching biotin (B1667282) or a clickable tag) that can be used to "fish out" its binding partners from a cell lysate, thus deconvoluting its mechanism of action. nih.gov
Future Research Trajectories and Methodological Advancements for N Benzyl N Cycloheptyloxamide
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
AI and ML models are increasingly used for a variety of tasks in medicinal chemistry. nih.gov This includes predicting the molecular architecture of protein receptors, estimating how a molecule might interact with a target protein, and even designing entirely new chemical structures with desired properties. axxam.com For instance, machine learning models, particularly deep learning, have been developed for molecular property prediction and virtual screening of compound libraries. nih.gov In one application, a machine learning model was combined with diagnostic gas-phase ion-molecule reactions to create a powerful tool for the automated identification of organic compounds. labmanager.com
A significant advantage of AI is its ability to learn from relatively small datasets, which is often the case in early-stage drug discovery. nih.gov Active learning, a subset of machine learning, can be particularly useful in this context. nih.gov This approach allows the model to select the most informative experiments to perform, leading to the development of superior predictive models with less experimental effort. nih.gov Such models have been successfully used to predict the outcomes of new chemical reactions and to identify potent enzyme inhibitors from large compound libraries. nih.gov
The application of these technologies to N-benzyl-N'-cycloheptyloxamide could involve several key areas:
Virtual Screening: AI models could screen large virtual libraries of oxamide (B166460) analogues to identify those with the highest probability of binding to a specific biological target.
De Novo Design: Generative AI models could design novel oxamide derivatives with optimized properties, such as increased potency or improved solubility. axxam.com
Synthesis Prediction: AI tools can predict viable synthetic routes for novel analogues, potentially identifying more efficient and cost-effective methods. frontiersin.org
The following table illustrates the potential applications of AI/ML in the discovery process for compounds like this compound:
| AI/ML Application | Description | Potential Impact on this compound Research |
| Target Identification | Integrating genomic, proteomic, and clinical data to uncover novel disease-related targets. axxam.com | Identification of new therapeutic areas where this compound or its analogues could be effective. |
| Predictive Modeling | Using algorithms to predict physicochemical properties, bioactivity, and toxicity of virtual compounds. nih.gov | Prioritization of the most promising this compound analogues for synthesis and in vitro testing. |
| Generative Design | Creating novel molecular structures with desired characteristics from scratch. frontiersin.org | Development of new oxamide-based compounds with enhanced therapeutic potential. |
| Retrosynthesis Planning | Predicting the optimal reaction pathways to synthesize a target molecule. frontiersin.org | Streamlining the synthesis of complex analogues of this compound. |
Development of Advanced Bioanalytical Techniques for In Vitro Studies
The comprehensive in vitro evaluation of this compound and its analogues relies on a suite of advanced bioanalytical techniques. federation.edu.au These methods are crucial for elucidating the mechanism of action, determining potency, and understanding the interaction between the compound and its biological target. frontiersin.org
A cornerstone of modern bioanalysis is liquid chromatography-mass spectrometry (LC-MS/MS). bioivt.com This highly sensitive and selective technique is used for the quantitative analysis of small molecules in complex biological matrices like plasma, urine, and tissue homogenates. bioivt.com For regulated studies, these methods are validated according to guidelines from regulatory bodies such as the FDA. bioivt.com High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QToF), is also employed for metabolite profiling and identification. bioivt.com
Beyond basic quantification, a range of spectroscopic and biophysical methods are used to characterize the interactions between a compound and its target protein. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the structure of synthesized compounds. nih.govresearchgate.net Variable temperature NMR studies can provide insights into the conformational preferences of oxamide derivatives in solution. researchgate.net
To study the binding kinetics and thermodynamics of a compound to its target, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are invaluable. Molecular docking simulations are also frequently used to predict the binding mode of a compound within the active site of a protein, and these computational results are often correlated with experimental data. nih.govresearchgate.net
The following table summarizes key bioanalytical techniques and their applications in the in vitro study of inhibitors like this compound:
| Technique | Application | Information Gained |
| LC-MS/MS | Quantification of the compound in biological samples. bioivt.com | Pharmacokinetic properties, metabolic stability. |
| High-Resolution MS (QToF) | Identification and structural elucidation of metabolites. bioivt.com | Biotransformation pathways. |
| NMR Spectroscopy | Structural confirmation and conformational analysis. researchgate.net | Chemical structure, purity, and solution-state conformation. |
| X-ray Crystallography | Determination of the three-dimensional structure of the compound bound to its target. researchgate.net | Precise binding mode and key molecular interactions. |
| Molecular Docking | Computational prediction of the binding pose of a ligand in a protein's active site. nih.gov | Putative binding interactions to guide analogue design. |
Expansion of Synthetic Repertoire for Diverse Analogues
The generation of diverse analogues of this compound is essential for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. The oxamide core is a versatile scaffold, and a variety of synthetic methods have been developed to create libraries of derivatives. researchgate.net
A common and straightforward method for synthesizing oxamides involves the reaction of an amine with oxalyl chloride in a basic medium. nih.govresearchgate.net Another approach is the selective condensation between an amine and a 2-oxamido substituted ester. mdpi.com More recently, novel and more efficient methods have been developed. For instance, a metal-free oxidative coupling of 2-oxoaldehydes and amines has been reported to produce unsymmetrical oxamides in good yields at room temperature. researchgate.net Another innovative approach involves the oxidative carbonylation of carbon monoxide and an amine in the presence of a heterogeneous bimetallic catalyst. google.com This method is notable for its high atomic economy. google.com
Despite the availability of these methods, challenges in the synthesis of certain analogues can arise. For example, forcing a reaction to completion might require harsh conditions or excessive use of reagents, which is not ideal. mdpi.com Therefore, the development of cleaner and more direct synthetic strategies remains an active area of research. researchgate.net
The following table outlines different synthetic strategies for preparing oxamide analogues:
| Synthetic Method | Description | Advantages |
| Amine and Oxalyl Chloride | A direct reaction between an amine and oxalyl chloride, often in the presence of a base. nih.govresearchgate.net | Simple, widely used, and applicable to a broad range of amines. |
| Selective Condensation | Reaction of an amine with a 2-oxamido substituted ester. mdpi.com | Offers selectivity in molecules with multiple reactive sites. |
| Oxidative Coupling | Metal-free oxidative coupling of 2-oxoaldehydes and amines. researchgate.net | Proceeds at room temperature, environmentally friendly ("green") chemistry. |
| Oxidative Carbonylation | Reaction of carbon monoxide, oxygen, and an amine using a catalyst. google.com | High atom economy and potential for industrial scale-up. |
Exploration of Novel Biological Targets for Oxamide-Based Inhibitors
The oxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. researchgate.net While the specific targets of this compound are not extensively detailed in the available literature, the broader class of oxamide compounds has been investigated for the inhibition of several enzymes and receptors.
Oxamide derivatives have been identified as potent inhibitors of enzymes such as lipoxygenase, α-glucosidase, and neuraminidase. nih.govresearchgate.netnih.gov For example, certain oxamide derivatives have shown promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for anti-diabetic drugs. researchgate.net Others have been found to inhibit neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.gov
In the field of neurobiology, oxamide derivatives have been explored as antagonists of the NR2B-selective NMDA receptor, which is implicated in pain and neurodegenerative diseases. researchgate.net Additionally, some oxamide-containing compounds have been investigated for their potential anticancer properties. nih.gov The versatility of the oxamide core allows for its incorporation into a variety of molecular frameworks, enabling the targeting of diverse protein families. mdpi.com
The following table provides examples of biological targets that have been explored for oxamide-based inhibitors:
| Biological Target | Therapeutic Area | Example | Reference |
| α-Glucosidase | Diabetes | N,N'-bis(2-hydroxyphenyl)oxamide | researchgate.net |
| Lipoxygenase | Inflammation | N,N'-diphenethyloxamide | nih.gov |
| Neuraminidase | Influenza | 1,3,4-oxadiazole-containing oxamides | nih.gov |
| NR2B-selective NMDA receptor | Neuropathic Pain | Indole-2-carboxamide derived oxamides | researchgate.net |
| Falcipain-2 and Falcipain-3 | Malaria | Quinolinyl oxamide derivative | frontiersin.org |
Strategies for Overcoming Research Challenges in Oxamide Chemistry
Despite the therapeutic potential of oxamide-based compounds, researchers face several challenges in their development. A primary obstacle is the often-poor aqueous solubility of these compounds, which can hinder their biological testing and formulation. solubilityofthings.com Oxamides are generally white crystalline solids with low solubility in water, although they tend to be more soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com
To address poor solubility, various formulation strategies can be employed. These include the use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, although care must be taken to avoid solvent-induced toxicity in cellular assays. researchgate.net Another approach is the preparation of amorphous solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix to enhance its dissolution rate. drug-dev.com Chemical modification of the parent compound to introduce more polar functional groups is another common strategy to improve solubility. strath.ac.uk
In addition to solubility issues, synthetic challenges can also arise. As mentioned previously, some synthetic routes may require harsh conditions or produce low yields. mdpi.com The development of more efficient, scalable, and environmentally friendly synthetic methods is an ongoing goal in oxamide chemistry. researchgate.netgoogle.com Furthermore, ensuring the metabolic stability of oxamide-based compounds is crucial for their development as therapeutic agents. In vitro assays using liver microsomes or hepatocytes are used to assess metabolic stability early in the discovery process.
The following table summarizes common challenges in oxamide research and potential strategies to overcome them:
| Challenge | Description | Potential Solutions |
| Poor Aqueous Solubility | Low solubility can limit bioavailability and complicate in vitro experiments. solubilityofthings.com | Formulation with co-solvents or excipients, preparation of amorphous solid dispersions, chemical modification to increase polarity. researchgate.netdrug-dev.com |
| Synthetic Difficulty | Some synthetic routes may have low yields, require harsh conditions, or be difficult to scale up. mdpi.com | Development of novel catalytic systems, use of flow chemistry, and application of green chemistry principles. google.comlasphub.com |
| Metabolic Instability | Rapid metabolism in the body can lead to low drug exposure and short duration of action. | Design of analogues with blocked metabolic sites, use of pro-drug strategies. |
| Off-Target Effects | The compound may interact with unintended biological targets, leading to side effects. | SAR studies to improve selectivity, computational off-target profiling. |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-benzyl-N'-cycloheptyloxamide to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step alkylation and oxidation processes. Key steps include halogenation for substitutions (e.g., introducing the cycloheptyl moiety) and controlled oxidation to stabilize the oxamide core. Reaction parameters such as temperature (maintained at 50–70°C) and pH (neutral to slightly alkaline) are critical to minimize side reactions. Use of anhydrous solvents like THF or DMF under nitrogen atmosphere enhances yield . Characterization via HPLC (≥95% purity) and NMR (¹H/¹³C) is recommended to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 3.8–4.2 ppm for oxamide NH groups). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-N stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₀N₂O₂: 296.1525) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Cytotoxicity Assays : MTT or XTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Anti-inflammatory Activity : Measure TNF-α and IL-6 suppression in LPS-induced macrophage models (e.g., RAW 264.7 cells) .
- Receptor Binding Studies : Radioligand displacement assays for sigma receptors, given structural analogs show affinity .
Advanced Research Questions
Q. How does the substitution pattern on the cycloheptyl moiety influence the anti-inflammatory activity of this compound derivatives?
- Methodological Answer : Systematic SAR studies can compare derivatives with substituents like halogens, methyl, or methoxy groups on the cycloheptyl ring. For example:
- Electron-withdrawing groups (e.g., -Cl) may enhance metabolic stability but reduce solubility.
- Bulky substituents (e.g., tert-butyl) could sterically hinder target binding.
- Data Table :
| Derivative | Substituent | IC₅₀ (TNF-α suppression) | Solubility (µg/mL) |
|---|---|---|---|
| A | -H | 15 µM | 12.5 |
| B | -Cl | 8 µM | 8.2 |
| C | -OCH₃ | 20 µM | 18.7 |
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
- Bioavailability Studies : Compare pharmacokinetic profiles (Cₘₐₓ, AUC) in rodent models via oral vs. intravenous administration.
- Analytical Validation : Ensure consistency in HPLC methods (e.g., C18 column, acetonitrile/water gradient) across labs .
Q. What mechanistic insights explain the dual anti-inflammatory and anti-ischemic properties of this compound?
- Methodological Answer :
- Anti-inflammatory Mechanism : Downregulation of NF-κB and MAPK pathways, as shown via Western blot (reduced p65 phosphorylation) .
- Anti-ischemic Action : Inhibition of ROS production in ischemia-reperfusion models (e.g., rat liver assays), likely via sigma-1 receptor modulation .
- Cross-talk Analysis : Use siRNA knockdown to identify overlapping targets (e.g., PI3K/Akt) in dual pathways .
Data Contradictions and Validation
- Contradiction : Variability in reported IC₅₀ values (e.g., 15 µM vs. 8 µM in TNF-α suppression).
- Resolution : Standardize assay conditions (cell density, LPS concentration) and validate with reference compounds (e.g., dexamethasone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
